4-(phenylethynyl)pyrimidin-2(1H)-one
CAS No.:
Cat. No.: VC13884455
Molecular Formula: C12H8N2O
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N2O |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 6-(2-phenylethynyl)-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C12H8N2O/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,13,14,15) |
| Standard InChI Key | XTJXOQHOFVBHRM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC=NC(=O)N2 |
Introduction
Structural and Molecular Properties
The IUPAC name for 4-(phenylethynyl)pyrimidin-2(1H)-one is 6-(2-phenylethynyl)-1H-pyrimidin-2-one, reflecting its substitution pattern. The compound’s planar pyrimidine ring facilitates conjugation with the phenylethynyl group, enhancing its electronic properties. Key spectroscopic data include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| SMILES | \text{C1=CC=C(C=C1)C#CC2=CC=NC(=O)N2} |
| InChIKey | XTJXOQHOFVBHRM-UHFFFAOYSA-N |
The phenylethynyl moiety introduces steric bulk and electronic effects, influencing reactivity and binding interactions .
Synthesis and Methodological Advances
Copper-Catalyzed Cross-Coupling Reactions
A prominent synthetic route involves the Chan–Evans–Lam reaction, which enables N1-arylation of pyrimidinones. For example, 4-fluoroalkylpyrimidin-2(1H)-ones undergo coupling with arylboronic acids in the presence of Cu(II) acetate and boric acid to yield N1-substituted derivatives . Although this method primarily targets fluoroalkyl analogs, it highlights the role of copper catalysts in modifying pyrimidine scaffolds.
Sonogashira Coupling
Palladium-catalyzed Sonogashira reactions have been employed to introduce ethynyl groups. A study demonstrated the coupling of 4-chloropyrimidin-2(1H)-one with phenylacetylene using PdCl(Cy*Phine) as a catalyst, achieving yields exceeding 90% . Optimized conditions (e.g., 80°C in DMF with triethylamine) minimize side reactions and enhance regioselectivity.
One-Pot Multicomponent Reactions
Biginelli-like condensations offer a streamlined approach. For instance, reacting ethyl acetoacetate, thiourea, and 4-ethynylbenzaldehyde under acidic conditions generates tetrahydropyrimidinone derivatives, though further oxidation is required to obtain the target compound .
Comparative Analysis with Structural Analogs
The phenylethynyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins, as evidenced by molecular docking studies .
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